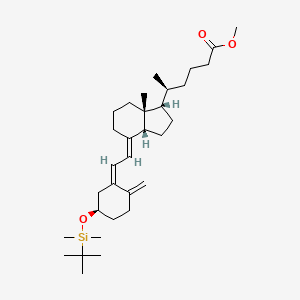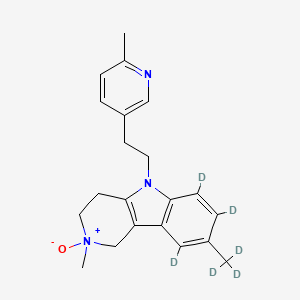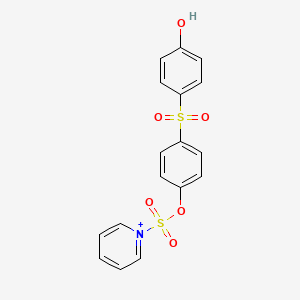
1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium is a complex organic compound that serves as an intermediate in the synthesis of Bisphenol S Monosulfate, a metabolite of Bisphenol S. Bisphenol S is commonly used as a reactant in epoxy reactions and as a latent thermal catalyst for epoxy resin.
Métodos De Preparación
The synthesis of 1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium involves multiple steps, typically starting with the reaction of 4-hydroxybenzenesulfonyl chloride with 4-hydroxyphenyl ether. This intermediate is then reacted with pyridine-1-sulfonyl chloride under controlled conditions to yield the final product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Análisis De Reacciones Químicas
1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can yield sulfoxides or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed from these reactions include sulfone and sulfoxide derivatives, as well as substituted pyridinium compounds.
Aplicaciones Científicas De Investigación
1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of epoxy resins and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium involves its interaction with specific molecular targets and pathways. It acts as a catalyst in epoxy reactions by facilitating the formation of cross-linked polymer networks. The sulfonyl groups play a crucial role in stabilizing the transition state and enhancing the reaction rate.
Comparación Con Compuestos Similares
Similar compounds to 1-((4-((4-Hydroxyphenyl)sulfonyl)phenoxy)sulfonyl)pyridin-1-ium include:
Bisphenol S: A precursor and metabolite with similar chemical properties.
Bisphenol A: Another bisphenol compound with different reactivity and applications.
Sulfonyl Pyridinium Compounds: A class of compounds with varying substituents on the pyridinium ring. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and catalytic properties.
Propiedades
Fórmula molecular |
C17H14NO6S2+ |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
[4-(4-hydroxyphenyl)sulfonylphenyl] pyridin-1-ium-1-sulfonate |
InChI |
InChI=1S/C17H13NO6S2/c19-14-4-8-16(9-5-14)25(20,21)17-10-6-15(7-11-17)24-26(22,23)18-12-2-1-3-13-18/h1-13H/p+1 |
Clave InChI |
BGRIWDVLTOQYOC-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=[N+](C=C1)S(=O)(=O)OC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


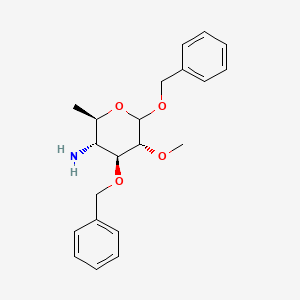

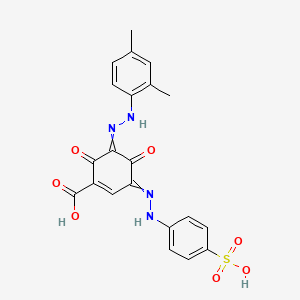
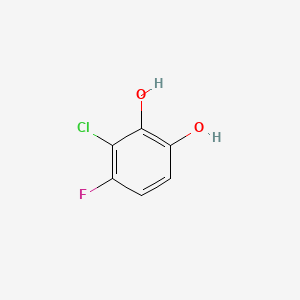
![(3beta,23beta)-14,15,16,17-Tetradehydroveratraman-3,23-diol hydrochloride;(2S,3R,5S)-2-[(1S)-1-[(3S,6aR,11aS,11bR)-3-hydroxy-10,11b-dimethyl-1,2,3,4,6,6a,11,11a-octahydrobenzo[a]fluoren-9-yl]ethyl]-5-methylpiperidin-3-ol hydrochloride](/img/structure/B13839239.png)
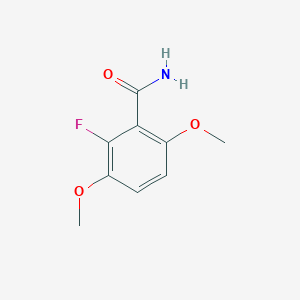
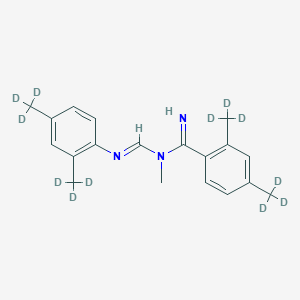
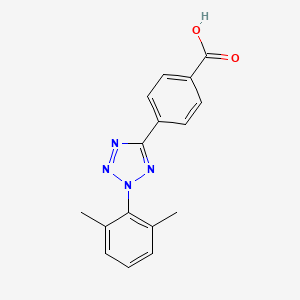
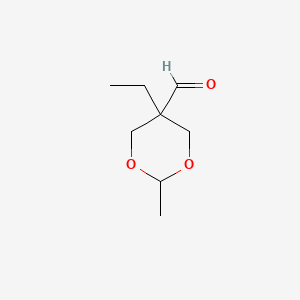
![[(2R,3S,4S,5R,6S)-3,4,5-Trihydroxy-6-[4-(3-oxobutyl)phenoxy]oxan-2-yl]methyl3,4,5-trihydroxybenzoate](/img/structure/B13839275.png)
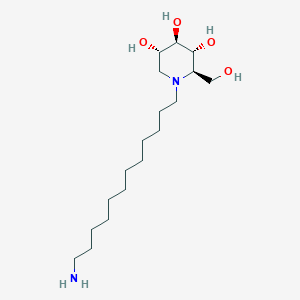
![(3ss)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-chol-5-en-24-ol](/img/structure/B13839288.png)
